

Tridecyl Acetate: A Comprehensive Technical Guide to Laboratory Safety and Handling

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for **tridecyl acetate** in a laboratory setting. The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe working environment and adhering to best practices in chemical management.

Chemical and Physical Properties

Tridecyl acetate is a colorless to pale yellow liquid.[1] It is classified as a carboxylic ester and is found in nature in organisms such as Capsicum annuum.[2] This compound is soluble in alcohol and insoluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Tridecyl Acetate



Property	Value	Source
Molecular Formula	C15H30O2	[2]
Molecular Weight	242.40 g/mol	[2]
CAS Number	1072-33-9	[3]
Appearance	Colorless to pale yellow clear liquid (est.)	[1]
Boiling Point	287.00 to 288.00 °C @ 760.00 mm Hg (est.)	[1]
Flash Point	260.00 °F (126.60 °C) (est.)	[1]
Vapor Pressure	0.003000 mmHg @ 25.00 °C (est.)	[1]
logP (o/w)	6.390 (est.)	[1]
Water Solubility	0.116 mg/L @ 25 °C (est.)	[1]

Toxicological Data

While **tridecyl acetate** is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, a comprehensive understanding of its toxicological profile is essential for safe handling.[3] For many specific toxicological endpoints, data is limited or unavailable. In such cases, information on structurally similar long-chain esters may provide guidance.

Table 2: Summary of Toxicological Information for Tridecyl Acetate



Endpoint	Result	Source/Comment
Acute Oral Toxicity	Data not available. For a similar compound, an oral LD50 in rats is reported to be >5,000 mg/kg, suggesting low toxicity.[4][5]	
Acute Dermal Toxicity	Data not available. For a similar compound, a dermal LD50 in rabbits was found to be >2000 mg/kg body weight.	
Skin Irritation/Corrosion	Not classified as a skin irritant. [3] However, a study on tridecyl trimellitate showed it to be slightly irritating to rabbit skin.[7]	
Eye Irritation/Corrosion	Not classified as an eye irritant.[3] A study on tridecyl trimellitate indicated it was slightly irritating to rabbit eyes.	-
Skin Sensitization	Data not available. A local lymph node assay on up to 100% tridecyl trimellitate was negative.[7]	_
Carcinogenicity	No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[8]	
Other Hazards	This substance/mixture contains no components considered to be persistent, bioaccumulative and toxic	



(PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Cooperation and Development (OECD), are crucial for evaluating the potential hazards of chemical substances. The following are detailed methodologies for key toxicological assessments relevant to **tridecyl acetate**.

Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)

This study assesses the potential for a substance to cause toxicity when applied to the skin.

- Test System: Healthy young adult albino rabbits are typically used.[6]
- Procedure:
 - A single dose of the test substance is applied to a small area of clipped, intact skin.
 - The application site is covered with a semi-occlusive dressing for 24 hours.[6]
 - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[6]
 - At the end of the observation period, a gross necropsy is performed on all animals.
- Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.
 An LD50 greater than 2000 mg/kg body weight is generally considered to indicate low acute dermal toxicity.[6]

Acute Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)



This study evaluates the potential of a substance to cause reversible or irreversible skin inflammation.[9]

- Test System: Albino rabbits are the preferred species.[9]
- Procedure:
 - A single dose of 0.5 mL (for liquids) of the test substance is applied to a small patch of skin.[10]
 - The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.[9][10]
 - After exposure, the residual test substance is removed.[11]
 - The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]
- Endpoint: The irritant responses are scored based on the severity of erythema and edema. The reversibility of any lesions is also assessed.[8]

Acute Eye Irritation/Corrosion Study (Adapted from OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.[13]

- Test System: A single albino rabbit is used for the initial test.[13]
- Procedure:
 - A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[14]
 - The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[13]
 - If a corrosive effect is not observed, the response is confirmed in up to two additional animals.[13]



• Endpoint: The degree of eye irritation is scored based on the severity of the observed lesions. The reversibility of the effects is a key consideration.[14]

Skin Sensitization Study - Local Lymph Node Assay (LLNA) (Adapted from OECD Guideline 429)

The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[15]

- Test System: Mice are used for this assay.[16]
- Procedure:
 - The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[4]
 - On day 6, the animals are injected with ³H-methyl thymidine.[16]
 - After a set time, the animals are euthanized, and the draining auricular lymph nodes are excised.
 - A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured as an indicator of lymphocyte proliferation.[5]
- Endpoint: A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to that in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.[17]

Signaling Pathways and Biological Effects

Long-chain fatty acids and their esters, such as **tridecyl acetate**, can influence various cellular processes. While specific pathways for **tridecyl acetate** are not well-documented, the general mechanisms of fatty acid ester effects on skin cells can be extrapolated. Fatty acid esters can be hydrolyzed by cellular lipases to release fatty acids, which can then act as signaling molecules.[18]

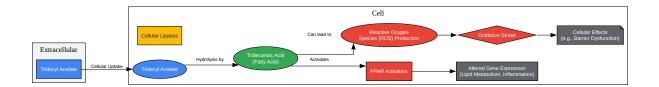




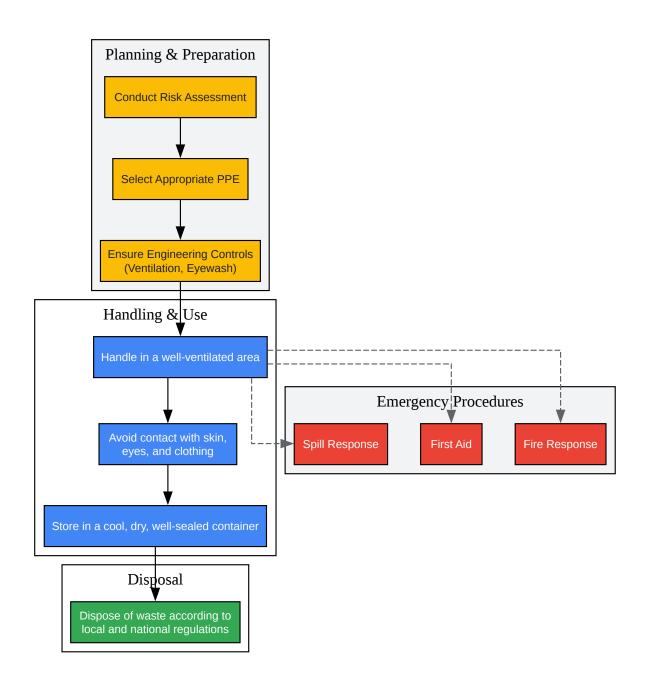


One key pathway involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[18] Additionally, the accumulation of fatty acids can lead to the production of reactive oxygen species (ROS), inducing oxidative stress and potentially leading to cellular damage.[19]









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